Quinoxaline, 5,6,7,8-tetrafluoro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline, 5,6,7,8-tetrafluoro- is a fluorinated derivative of quinoxaline, a heterocyclic compound containing a benzene ring fused to a pyrazine ring. The molecular formula of this compound is C8H2F4N2, and it has a molecular weight of 202.1085 g/mol
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 5,6,7,8-tetrafluoro- typically involves the condensation of appropriate fluorinated precursors. One common method is the reaction of pentafluoropyridine with difunctional nitrogen and oxygen nucleophiles attached to aromatic rings . This reaction is often carried out in the presence of a base such as cesium carbonate in a solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of quinoxaline derivatives, including quinoxaline, 5,6,7,8-tetrafluoro-, often involves large-scale condensation reactions using readily available starting materials. The process may include steps such as purification and crystallization to obtain the desired product in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Quinoxaline, 5,6,7,8-tetrafluoro- undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the compound can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and forming new products.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Oxidizing Agents: Reagents such as 2-iodoxybenzoic acid (IBX) can be used for oxidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted quinoxalines, while oxidation reactions can produce quinoxaline N-oxides .
Wissenschaftliche Forschungsanwendungen
Quinoxaline, 5,6,7,8-tetrafluoro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of quinoxaline, 5,6,7,8-tetrafluoro- involves its interaction with various molecular targets and pathways. The fluorine atoms in the compound enhance its ability to form strong interactions with biological molecules, potentially affecting enzyme activity and receptor binding . The exact pathways involved depend on the specific application and target of the compound.
Vergleich Mit ähnlichen Verbindungen
Quinoxaline: The parent compound without fluorine atoms.
Quinazoline: An isomeric compound with a similar structure but different ring fusion.
Phthalazine: Another isomeric compound with a different arrangement of nitrogen atoms in the ring.
Uniqueness: Quinoxaline, 5,6,7,8-tetrafluoro- is unique due to the presence of four fluorine atoms, which significantly alter its chemical reactivity and physical properties compared to non-fluorinated quinoxalines. This fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
33319-19-6 |
---|---|
Molekularformel |
C8H2F4N2 |
Molekulargewicht |
202.11 g/mol |
IUPAC-Name |
5,6,7,8-tetrafluoroquinoxaline |
InChI |
InChI=1S/C8H2F4N2/c9-3-4(10)6(12)8-7(5(3)11)13-1-2-14-8/h1-2H |
InChI-Schlüssel |
ZDUBWORTCBYOEZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=C2C(=C(C(=C(C2=N1)F)F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.